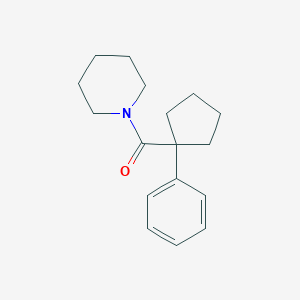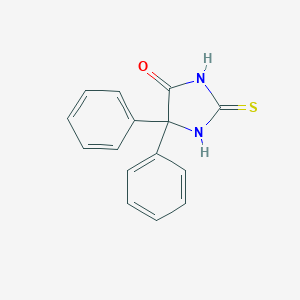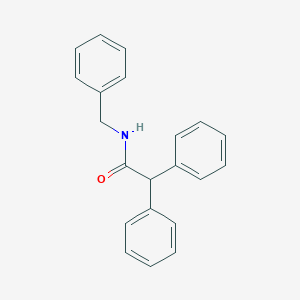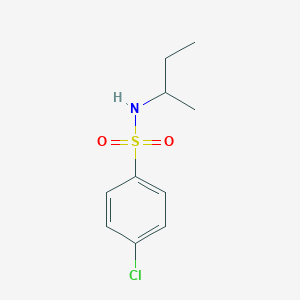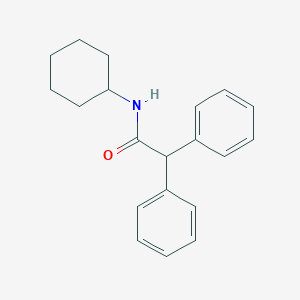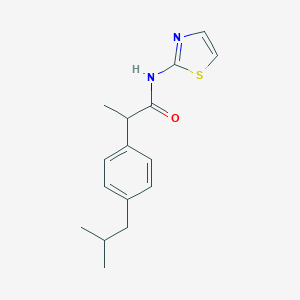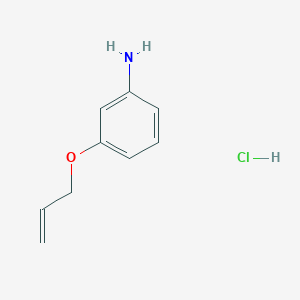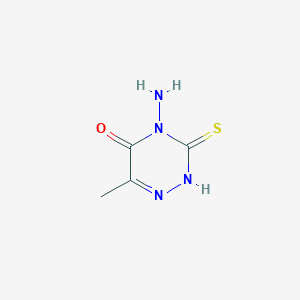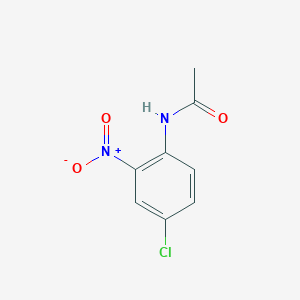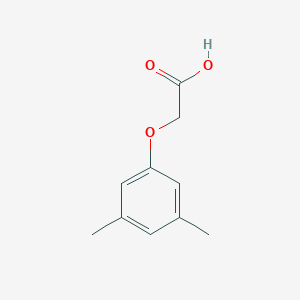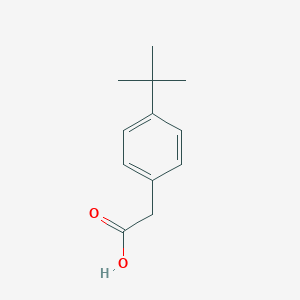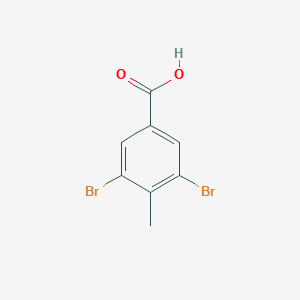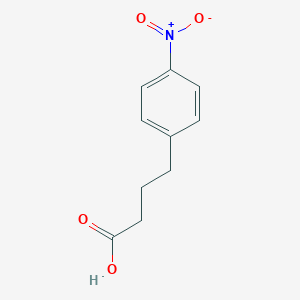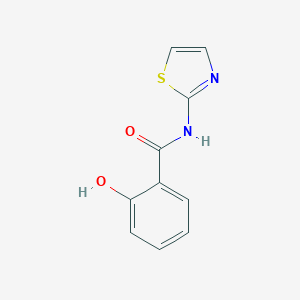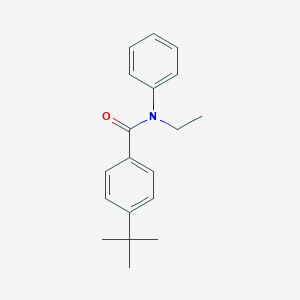
4-tert-butyl-N-ethyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-ethyl-N-phenylbenzamide, also known as TBEP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TBEP belongs to the family of amides and is widely used as a plasticizer in various industrial applications. However, its potential as a research tool has also been explored, and it has been found to have several interesting properties that make it suitable for use in various scientific studies.
Mécanisme D'action
The exact mechanism of action of 4-tert-butyl-N-ethyl-N-phenylbenzamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. 4-tert-butyl-N-ethyl-N-phenylbenzamide has been found to enhance the activity of GABA receptors, resulting in increased inhibition of neuronal activity. This, in turn, leads to the anticonvulsant and anxiolytic effects observed in various studies.
Effets Biochimiques Et Physiologiques
4-tert-butyl-N-ethyl-N-phenylbenzamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is believed to be responsible for its anticonvulsant and anxiolytic properties. 4-tert-butyl-N-ethyl-N-phenylbenzamide has also been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
4-tert-butyl-N-ethyl-N-phenylbenzamide has several advantages as a research tool. It is readily available and relatively inexpensive, making it accessible to researchers with limited budgets. It has also been found to have low toxicity levels, making it safe for use in laboratory experiments. However, 4-tert-butyl-N-ethyl-N-phenylbenzamide also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can make it challenging to study its long-term effects.
Orientations Futures
4-tert-butyl-N-ethyl-N-phenylbenzamide has several potential future directions for research. One area of interest is its potential use as a treatment for various neurological disorders such as epilepsy and anxiety disorders. 4-tert-butyl-N-ethyl-N-phenylbenzamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory conditions. Additionally, 4-tert-butyl-N-ethyl-N-phenylbenzamide has been found to have antifungal properties, making it a potential candidate for the development of new antifungal drugs.
Conclusion:
In conclusion, 4-tert-butyl-N-ethyl-N-phenylbenzamide, or 4-tert-butyl-N-ethyl-N-phenylbenzamide, is a chemical compound that has several interesting properties that make it suitable for use in various scientific studies. Its anticonvulsant and anxiolytic properties have made it a useful tool for studying the mechanisms of action of various drugs on behavior. 4-tert-butyl-N-ethyl-N-phenylbenzamide has several potential future directions for research, including its potential use as a treatment for various neurological and inflammatory disorders.
Méthodes De Synthèse
4-tert-butyl-N-ethyl-N-phenylbenzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-tert-butylbenzoic acid with N-ethyl-N-phenylamine in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP). The reaction results in the formation of 4-tert-butyl-N-ethyl-N-phenylbenzamide, which can be further purified using various techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
4-tert-butyl-N-ethyl-N-phenylbenzamide has been found to have several interesting properties that make it suitable for use in various scientific studies. One of the most significant applications of 4-tert-butyl-N-ethyl-N-phenylbenzamide is in the field of neuroscience. It has been found to have potent anticonvulsant properties and has been used to study the mechanisms of action of various antiepileptic drugs. 4-tert-butyl-N-ethyl-N-phenylbenzamide has also been found to have anxiolytic and sedative properties, making it a useful tool for studying the effects of various drugs on behavior.
Propriétés
Numéro CAS |
70019-99-7 |
|---|---|
Nom du produit |
4-tert-butyl-N-ethyl-N-phenylbenzamide |
Formule moléculaire |
C19H23NO |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
4-tert-butyl-N-ethyl-N-phenylbenzamide |
InChI |
InChI=1S/C19H23NO/c1-5-20(17-9-7-6-8-10-17)18(21)15-11-13-16(14-12-15)19(2,3)4/h6-14H,5H2,1-4H3 |
Clé InChI |
JUYKPNJJGNXTTF-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
SMILES canonique |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Autres numéros CAS |
70019-99-7 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



